2-boronothiophene-3-carboxylic Acid
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Description
2-boronothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H5BO4S . It is related to 2-bromo-3-thiophenecarboxylic acid, which has the molecular formula C5H3BrO2S .
Molecular Structure Analysis
The molecular structure of 2-boronothiophene-3-carboxylic acid can be analyzed based on its molecular formula C5H5BO4S . It is related to 2-bromo-3-thiophenecarboxylic acid, which has a molecular weight of 207.05 and a monoisotopic mass of 205.903702 Da .Scientific Research Applications
Catalytic Applications
Decarboxylative Borylation : This process involves replacing carboxylic acid groups with boronic acids and esters. It's useful in materials science, chemosensor development, and drug discovery. A nickel-catalyzed method facilitates the transformation of carboxylic acids into boronate esters, applicable in complex drug molecules and natural products (Li et al., 2017).
Catalytic Chemical Amide Synthesis : A method utilizing (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for amide bond synthesis between carboxylic acids and amines is effective at room temperature for a wide range of substrates. This methodology is crucial in peptide synthesis (Mohy El Dine et al., 2015).
Boronic Acid Accelerated Reactions : Boronic acid is used to accelerate certain chemical reactions, such as the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This highlights the role of boronic acid in facilitating product formation (Das et al., 2017).
Synthesis and Chemical Transformations
Electrochemical Borylation of Carboxylic Acids : A method for converting carboxylic acids to boronic acids using electrochemistry. This technique is simple, economical, and has a broad application scope, including the synthesis of complex natural products (Barton et al., 2021).
Photoinduced Decarboxylative Borylation : This technique uses visible light to induce the replacement of carboxylic acid groups with boronate esters, facilitating their introduction into a variety of compounds (Fawcett et al., 2017).
Palladium-Catalyzed Synthesis of Aryl Ketones : This process involves the coupling reaction of carboxylic acids with aryl boronic acids, demonstrating the versatility and application in organic synthesis (Zheng et al., 2022).
Biomedical and Sensing Applications
- Selective Fluorescent Chemosensors : Boronic acids, including 2-boronothiophene-3-carboxylic acid, interact with certain biological substances, making them useful in the detection of carbohydrates and bioactive substances. This has implications in disease prevention, diagnosis, and treatment (Huang et al., 2012).
properties
IUPAC Name |
2-boronothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJHZDZZNMEAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383261 |
Source
|
Record name | 2-Boronothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-boronothiophene-3-carboxylic Acid | |
CAS RN |
519054-53-6 |
Source
|
Record name | 2-Boronothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dihydroxyboryl)-3-thiophenecarboxylic acid; tech. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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